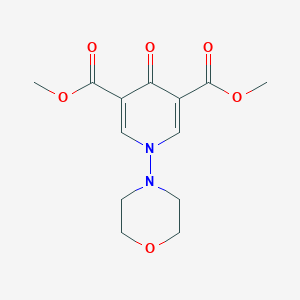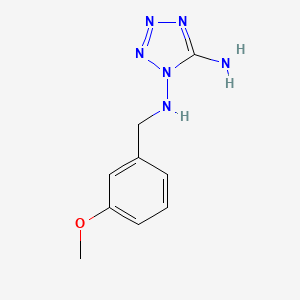
DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Descripción general
Descripción
DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a morpholine ring, a pyridine ring, and two ester groups. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a morpholine derivative, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-2,6-PYRIDINEDICARBOXYLATE
- DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-QUINOLINEDICARBOXYLATE
Comparison: DIMETHYL 1-MORPHOLINO-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific substitution pattern on the pyridine ring and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties, making it more versatile in certain applications compared to its analogs.
Propiedades
IUPAC Name |
dimethyl 1-morpholin-4-yl-4-oxopyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-12(17)9-7-15(14-3-5-21-6-4-14)8-10(11(9)16)13(18)20-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAQAJMOCNZXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-phenylethyl)-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylsulfanyl)acetamide](/img/structure/B4327911.png)
![[4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL](/img/structure/B4327919.png)
![ethyl 5-{[(2-hydroxyethyl)sulfanyl]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4327924.png)


![methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327963.png)
![METHYL 3-[(4-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4327973.png)
![METHYL 3-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4327975.png)
![METHYL 3-[(4-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4327976.png)
![METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4327982.png)
![METHYL 3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4327988.png)
![METHYL 3-[(2-CYANO-4,5-DIETHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4327993.png)
![8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4328000.png)
![5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4328009.png)
